VTP-27999 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

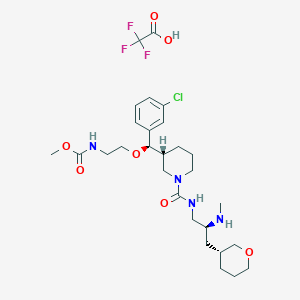

methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41ClN4O5.C2HF3O2/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2;3-2(4,5)1(6)7/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32);(H,6,7)/t19-,21-,23+,24+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWYSVAEGXHOJO-VIEYARBJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)[C@H](C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42ClF3N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of VTP-27999 TFA on Renin

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP-27999 is a potent, orally bioavailable, non-peptidic direct renin inhibitor that has been investigated for the treatment of hypertension and related cardiovascular and renal diseases. As the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), the aspartyl protease renin represents a key therapeutic target for managing blood pressure and end-organ damage. This technical guide provides a comprehensive overview of the mechanism of action of VTP-27999 trifluoroacetate (TFA) on renin, detailing its inhibitory kinetics, effects on the RAAS cascade, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Direct Renin Inhibition

VTP-27999 acts as a direct, competitive inhibitor of renin. Through structure-guided design, this alkyl amine inhibitor was optimized to fit into the active site of the renin enzyme, effectively blocking its ability to cleave its substrate, angiotensinogen, into angiotensin I. This inhibition is highly potent and selective.[1]

The high selectivity of VTP-27999 for renin over other aspartyl proteases, such as β-secretase, cathepsin D, and cathepsin E, minimizes the potential for off-target effects.[1] X-ray crystallography studies have confirmed the binding mode of VTP-27999 within the renin active site, revealing key interactions that contribute to its high affinity and inhibitory potency.[1]

Quantitative Analysis of Renin Inhibition

The inhibitory potency of VTP-27999 has been quantified through various in vitro assays, demonstrating its sub-nanomolar affinity for renin.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 0.3 nM | Recombinant human renin in buffer | [2] |

| IC50 (low renin) | 0.47 nM | 0.3 nM purified recombinant human renin in buffer | [3] |

| IC50 (PRA) | 1.1 nM | In the presence of human plasma |

These data highlight the potent enzymatic inhibition of renin by VTP-27999, both in a purified system and in the more physiologically relevant environment of human plasma.

Impact on the Renin-Angiotensin-Aldosterone System (RAAS)

By directly inhibiting renin, VTP-27999 sets off a cascade of effects throughout the RAAS, leading to a reduction in blood pressure and alterations in hormonal feedback loops.

Signaling Pathway Diagram

Caption: Inhibition of the RAAS cascade by VTP-27999.

Clinical and Preclinical Observations

Clinical studies in healthy, salt-depleted volunteers have demonstrated the dose-dependent effects of VTP-27999 on various components of the RAAS.

| Parameter | Effect of VTP-27999 Administration | Reference |

| Plasma Renin Activity (PRA) | Dose-dependent decrease, with suppression maintained over a 24-hour dosing interval. | |

| Plasma Renin Concentration (PRC) | Dose-dependent increase (up to 350-fold), indicating a compensatory feedback mechanism due to renin inhibition. This increase was greater than that observed with aliskiren. | |

| Plasma Angiotensin II | Dose-dependent decrease. | |

| Plasma Aldosterone | Dose-dependent decrease. | |

| Urinary Aldosterone Excretion | Decreased on day 1 compared to placebo. | |

| Renal Plasma Flow (RPF) | Dose-dependent increase. | |

| Glomerular Filtration Rate (GFR) | Dose-dependent increase. |

These findings confirm that VTP-27999 effectively blocks the RAAS cascade, leading to reduced levels of the potent vasoconstrictor angiotensin II and the sodium-retaining hormone aldosterone. The significant increase in plasma renin concentration is a predictable consequence of interrupting the negative feedback loop where angiotensin II normally suppresses renin release.

Experimental Protocols

In Vitro Renin Inhibition Assay

A representative protocol for determining the IC50 of VTP-27999 against renin is as follows:

-

Reagents and Materials:

-

Purified recombinant human renin

-

A specific fluorogenic renin substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

-

VTP-27999 TFA dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplates

-

-

Assay Procedure:

-

Prepare serial dilutions of VTP-27999 in the assay buffer.

-

Add a fixed concentration of human renin to each well of the microplate.

-

Add the various concentrations of VTP-27999 to the wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic renin substrate to each well.

-

Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the renin activity.

-

Calculate the percentage of renin inhibition for each concentration of VTP-27999 relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow for Renin Inhibition Assay

Caption: Workflow for determining the IC50 of VTP-27999.

Measurement of RAAS Components in Human Plasma (LC-MS/MS)

A common and highly specific method for quantifying RAAS components is liquid chromatography-tandem mass spectrometry (LC-MS/MS). A generalized protocol is outlined below:

-

Sample Collection and Preparation:

-

Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood to separate the plasma.

-

For plasma renin activity (PRA), incubate a plasma aliquot at 37°C to allow for the generation of angiotensin I from endogenous angiotensinogen. Stop the reaction at a specific time point.

-

Perform solid-phase extraction (SPE) or protein precipitation to remove interfering substances from the plasma.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample into an LC system coupled to a tandem mass spectrometer.

-

Separate the analytes (angiotensin I, angiotensin II, aldosterone, and VTP-27999) on a suitable chromatography column (e.g., C18).

-

Use a specific mobile phase gradient to elute the compounds at different retention times.

-

Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

-

-

Data Analysis:

-

Generate a calibration curve using standards of known concentrations for each analyte.

-

Determine the concentration of each analyte in the plasma samples by comparing their peak areas to the calibration curve.

-

Calculate PRA as the amount of angiotensin I generated per unit of time (e.g., ng/mL/hour).

-

Conclusion

This compound is a highly potent and selective direct renin inhibitor. Its mechanism of action involves the competitive blockade of the renin active site, leading to a dose-dependent reduction in plasma renin activity, angiotensin II, and aldosterone levels. This, in turn, results in vasodilation and reduced sodium and water retention, contributing to its antihypertensive effects. The profound and dose-dependent impact of VTP-27999 on the RAAS has been well-characterized through rigorous in vitro and clinical studies, providing a solid foundation for its potential therapeutic application in cardiovascular and renal diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this and other direct renin inhibitors.

References

VTP-27999 TFA: A Technical Overview of a Potent Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VTP-27999 trifluoroacetate (TFA), a potent and selective direct renin inhibitor. VTP-27999 has been investigated for its potential in treating hypertension and related cardiovascular and renal diseases. This document details its chemical structure, mechanism of action, pharmacological data, and the key signaling pathway it modulates.

Chemical Structure and Properties

VTP-27999 is an alkyl amine derivative. The trifluoroacetate salt form enhances its solubility and stability for research and formulation purposes.

IUPAC Name: Methyl N-[2-[(R)-(3-Chlorophenyl)[(3R)-1-[[[(2S)-2-(methylamino)-3-[(3R)-tetrahydro-2H-pyran-3-yl]propyl]amino]carbonyl]-3-piperidinyl]methoxy]ethyl]carbamate trifluoroacetate[1]

SMILES: O=C(OC)NCCO--INVALID-LINK--[C@H]2CN(C(NC--INVALID-LINK--C[C@@H]3COCCC3)=O)CCC2.O=C(O)C(F)(F)F[1]

Chemical Formula: C₂₈H₄₂ClF₃N₄O₇[1][2]

Molecular Weight: 639.11 g/mol [1]

Below is a 2D representation of the chemical structure of VTP-27999.

Mechanism of Action

VTP-27999 is a direct inhibitor of renin, a critical aspartyl protease that functions at the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). By binding to the active site of renin, VTP-27999 prevents the conversion of angiotensinogen to angiotensin I. This action effectively downregulates the entire RAAS cascade, leading to reduced levels of angiotensin II and aldosterone. The consequence of this inhibition is vasodilation and a reduction in sodium and water retention, ultimately lowering blood pressure.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The diagram below illustrates the RAAS pathway and the point of inhibition by VTP-27999.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of VTP-27999 on renin.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological properties of VTP-27999.

| In Vitro Potency and Selectivity | |

| Target | IC₅₀ (nM) |

| Recombinant Human Renin | 0.47 |

| β-secretase | >10,000 |

| Cathepsin D | >10,000 |

| Cathepsin E | >10,000 |

| CYP3A4 | >30,000 |

| Pharmacokinetic Parameters | |

| Species | Oral Bioavailability (%) |

| Rat | 37 |

| Monkey | 18 |

| Dog | >15 |

| Species | Plasma Free Fraction (%) |

| Monkey | 29 |

| Dog | 22 |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the characterization of VTP-27999.

Renin Inhibition Assay (In Vitro)

A common method for determining the inhibitory potency of a compound against renin is a fluorescence resonance energy transfer (FRET) assay.

Caption: A generalized workflow for an in vitro renin inhibition FRET assay.

Protocol Details:

-

Reagents: Recombinant human renin, a synthetic FRET peptide substrate for renin, and the test compound (VTP-27999) are prepared in an appropriate assay buffer (e.g., Tris-HCl with BSA).

-

Compound Plating: Serial dilutions of VTP-27999 are dispensed into a microplate.

-

Enzyme Addition: A solution of recombinant human renin is added to each well containing the test compound and control wells.

-

Pre-incubation: The plate is incubated to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The FRET substrate is added to all wells to start the enzymatic reaction.

-

Signal Detection: The fluorescence is measured kinetically using a plate reader. Cleavage of the substrate by renin separates a fluorophore and a quencher, resulting in an increase in fluorescence.

-

Data Analysis: The rate of reaction is determined for each inhibitor concentration. The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a four-parameter logistic equation.

In Vivo Efficacy in a Hypertensive Rat Model

The efficacy of VTP-27999 in lowering blood pressure was evaluated in a double transgenic rat (dTGR) model that expresses human renin and human angiotensinogen.

Protocol Details:

-

Animal Model: Male or female dTGRs are used as they exhibit hypertension that is dependent on human renin.

-

Drug Administration: VTP-27999 is formulated in a suitable vehicle and administered orally (p.o.) to the rats at various doses. A vehicle control group is also included.

-

Blood Pressure Monitoring: Mean arterial blood pressure (MAP) is monitored continuously in conscious, freely moving animals via telemetry or an indwelling catheter.

-

Data Collection: MAP is recorded at baseline before dosing and at multiple time points after dosing to determine the magnitude and duration of the antihypertensive effect.

-

Data Analysis: The change in MAP from baseline is calculated for each treatment group and compared to the vehicle control group to assess the efficacy of VTP-27999.

Conclusion

VTP-27999 TFA is a highly potent and selective direct renin inhibitor with demonstrated oral bioavailability and efficacy in a preclinical model of hypertension. Its mechanism of action, directly targeting the rate-limiting step of the RAAS, makes it a valuable tool for research into cardiovascular and renal diseases. The data and protocols presented in this guide provide a comprehensive technical foundation for scientists and researchers working in the field of drug discovery and development.

References

VTP-27999 TFA: A Technical Overview of its Potency and Selectivity as a Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the renin inhibitor VTP-27999 TFA, focusing on its biochemical potency, selectivity profile, and mechanism of action. The information is compiled from publicly available scientific literature to assist researchers and drug development professionals in understanding the key attributes of this compound.

Core Potency and Selectivity Profile

VTP-27999 is a highly potent inhibitor of human renin, the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). Its inhibitory activity has been quantified in various assays, demonstrating sub-nanomolar potency. Furthermore, VTP-27999 exhibits a high degree of selectivity for renin over other related aspartyl proteases and a wide range of other biological targets.

Table 1: In Vitro Potency of VTP-27999 against Human Renin

| Assay Type | IC50 (nM) |

| Purified Recombinant Human Renin | 0.47[1][2] |

Table 2: Selectivity Profile of VTP-27999 against Other Proteases

| Protease | % Inhibition at 10 µM VTP-27999 |

| β-secretase (BACE1) | <10%[3] |

| Cathepsin D | <10%[3] |

| Cathepsin E | <10%[3] |

VTP-27999 demonstrates over 1000-fold selectivity for renin compared to a broad panel of other off-targets.

Mechanism of Action

VTP-27999 acts as a direct inhibitor of renin, binding to the active site of the enzyme to prevent the cleavage of angiotensinogen to angiotensin I. This action effectively blocks the initial and rate-limiting step of the RAAS cascade.

Beyond its direct enzymatic inhibition, VTP-27999 has been shown to block renin-stimulated phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in vascular smooth muscle cells. This suggests an interference with the intracellular signaling pathways that can be activated by renin.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches related to VTP-27999, the following diagrams are provided.

Experimental Protocols

Detailed experimental protocols for the characterization of VTP-27999 are outlined in the supporting information of the primary publication by Jia et al. in ACS Medicinal Chemistry Letters, 2011. As this supplementary information is not publicly accessible, generalized protocols based on standard biochemical and cell-based assay methodologies are provided below.

Renin Inhibition Assay (Generalized Protocol)

This assay quantifies the ability of VTP-27999 to inhibit the enzymatic activity of renin.

-

Reagents and Materials:

-

Purified recombinant human renin

-

Fluorogenic renin substrate (e.g., a FRET-based peptide)

-

Assay buffer (e.g., Tris or MES buffer at a physiological pH)

-

This compound, serially diluted in assay buffer

-

Microplate reader capable of fluorescence detection

-

-

Procedure:

-

A solution of human renin is pre-incubated with varying concentrations of VTP-27999 in a microplate.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The increase in fluorescence, corresponding to the cleavage of the substrate by renin, is monitored over time using a microplate reader.

-

The rate of reaction is calculated for each concentration of VTP-27999.

-

The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a suitable sigmoidal model.

-

Protease Selectivity Assay (Generalized Protocol)

This type of assay assesses the inhibitory activity of VTP-27999 against other proteases to determine its selectivity.

-

Reagents and Materials:

-

A panel of proteases (e.g., β-secretase, Cathepsin D, Cathepsin E)

-

Specific substrates for each protease (often fluorogenic or chromogenic)

-

Appropriate assay buffers for each enzyme

-

This compound at a fixed high concentration (e.g., 10 µM)

-

Microplate reader

-

-

Procedure:

-

Each protease is incubated with VTP-27999 at a single high concentration.

-

The respective substrate for each protease is added to initiate the reaction.

-

Enzymatic activity is measured and compared to a control reaction without the inhibitor.

-

The percentage of inhibition is calculated to assess the off-target effects of VTP-27999.

-

ERK1/2 Phosphorylation Assay in Vascular Smooth Muscle Cells (Generalized Protocol)

This cell-based assay determines the effect of VTP-27999 on renin-induced intracellular signaling.

-

Reagents and Materials:

-

Cultured vascular smooth muscle cells (VSMCs)

-

Cell culture medium and supplements

-

Recombinant human renin (as a stimulant)

-

This compound

-

Lysis buffer

-

Antibodies specific for total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2)

-

Western blotting or ELISA reagents

-

-

Procedure:

-

VSMCs are cultured to a suitable confluency and then serum-starved to reduce basal signaling.

-

Cells are pre-treated with VTP-27999 for a defined period.

-

Renin is then added to the cell culture to stimulate the ERK1/2 pathway.

-

After a specific incubation time, the cells are lysed to extract cellular proteins.

-

The levels of total ERK1/2 and p-ERK1/2 are quantified using Western blotting or a specific ELISA kit.

-

The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the effect of VTP-27999 on renin-induced phosphorylation.

-

Conclusion

This compound is a potent and highly selective inhibitor of human renin. Its sub-nanomolar potency and significant selectivity over other proteases make it a valuable tool for research into the Renin-Angiotensin-Aldosterone System. Furthermore, its ability to modulate intracellular signaling pathways, such as the ERK1/2 cascade, provides an additional dimension to its mechanism of action. The data and methodologies presented in this guide offer a comprehensive overview for scientists engaged in the study and development of renin inhibitors.

References

VTP-27999 TFA: A Technical Overview of its Investigation in Disease Models

For Researchers, Scientists, and Drug Development Professionals

VTP-27999 trifluoroacetate (TFA) is a potent and selective second-generation, non-peptidic, orally bioavailable inhibitor of the enzyme renin.[1][2] As the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS), renin presents a key therapeutic target for the management of hypertension and related end-organ damage.[2] This technical guide details the disease models in which VTP-27999 TFA has been evaluated, presenting key quantitative data, experimental protocols, and associated signaling pathways.

Disease Models and Therapeutic Areas of Investigation

This compound has been primarily investigated for its therapeutic potential in cardiovascular diseases, specifically hypertension and its complications, including renal dysfunction.[3] The studies span from in vitro cellular models to in vivo animal models of hypertension and clinical trials in healthy volunteers to assess renal hemodynamics.

Preclinical Evaluation

In Vitro Studies

-

Enzymatic Assays: this compound demonstrated high potency against purified recombinant human renin.

-

Cell-Based Assays: The compound was shown to block renin-stimulated ERK1/2 phosphorylation in vascular smooth muscle cells, providing insight into its intracellular signaling effects.

In Vivo Studies

-

Double Transgenic Rat (dTGR) Model of Hypertension: The efficacy of VTP-27999 was assessed in this genetically engineered rat model that overexpresses human renin and angiotensinogen, leading to severe hypertension. Oral administration of VTP-27999 resulted in a significant reduction in mean arterial blood pressure (MAP).

Clinical Evaluation

-

Healthy Human Volunteers on a Low-Sodium Diet: A clinical study was conducted in healthy volunteers maintained on a low-sodium diet to create a state of RAAS activation. This study aimed to determine the maximal effects of renin inhibition by VTP-27999 on renal hemodynamics, specifically renal plasma flow (RPF) and glomerular filtration rate (GFR).

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical and clinical studies of this compound.

| Parameter | Value | Assay/Model | Reference |

| IC50 (Human Renin) | 0.47 nM | Purified recombinant human renin | |

| Selectivity | >1000-fold | Against related and unrelated targets | |

| Oral Bioavailability | >15% | In three preclinical species |

Table 1: In Vitro and Pharmacokinetic Profile of VTP-27999

| Model | Dose | Effect on Mean Arterial Pressure (MAP) | Reference |

| Double Transgenic Rat (dTGR) | Not Specified | Significant reduction |

Table 2: In Vivo Efficacy of VTP-27999 in a Hypertension Model

| Parameter | Dose of VTP-27999 | Change from Baseline | Comparison with Aliskiren (300 mg) | Reference |

| Renal Plasma Flow (RPF) | 300 mg | Significant increase | Effects of 150 mg VTP-27999 were comparable to 300 mg aliskiren. | |

| 600 mg | +18 ± 4% | Effects at 300 mg and 600 mg were equivalent, indicating a maximal effect. | ||

| Glomerular Filtration Rate (GFR) | 300 mg | Significant increase | Effects of 150 mg VTP-27999 were comparable to 300 mg aliskiren. | |

| 600 mg | +20 ± 4% | Effects at 300 mg and 600 mg were equivalent, indicating a maximal effect. | ||

| Plasma Renin Activity | Dose-dependent | Lowered to detection limits | - | |

| Angiotensin II | Dose-dependent | Lowered to detection limits | - |

Table 3: Effects of VTP-27999 on Renal Hemodynamics in Healthy Volunteers

Experimental Protocols

Inhibition of Human Renin

The inhibitory activity of this compound against purified recombinant human renin was determined using an enzymatic assay. The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%, was calculated. A lower IC50 value indicates a higher potency of the inhibitor.

Double Transgenic Rat (dTGR) Model of Hypertension

-

Animal Model: Male or female double transgenic rats (dTGRs) heterozygous for both the human renin and human angiotensinogen genes were used. These animals develop severe hypertension, cardiac hypertrophy, and renal damage.

-

Drug Administration: VTP-27999 was administered orally.

-

Blood Pressure Measurement: Mean arterial blood pressure (MAP) was continuously monitored using telemetry or other suitable methods to determine the effect of the compound over time.

Renal Hemodynamic Studies in Healthy Volunteers

-

Study Population: Healthy, normotensive volunteers.

-

Dietary Control: Participants were placed on a low-sodium diet to stimulate the renin-angiotensin-aldosterone system.

-

Drug Administration: Escalating single oral doses of VTP-27999 were administered. A comparator arm with the approved renin inhibitor aliskiren was also included.

-

Measurements: Renal plasma flow (RPF) and glomerular filtration rate (GFR) were measured at baseline and after drug administration using standard techniques (e.g., clearance of para-aminohippurate and inulin). Plasma levels of renin, plasma renin activity (PRA), and angiotensin II were also quantified.

Signaling Pathways and Experimental Workflows

The Renin-Angiotensin-Aldosterone System (RAAS) and the Point of Intervention for VTP-27999

VTP-27999 acts at the initial, rate-limiting step of the RAAS cascade. The following diagram illustrates this pathway and the inhibitory action of VTP-27999.

Caption: The RAAS cascade and the inhibitory action of this compound on renin.

Experimental Workflow for Assessing Renal Hemodynamics in Humans

The clinical study to evaluate the effect of VTP-27999 on renal function followed a structured workflow.

Caption: Workflow for the clinical evaluation of this compound's effect on renal hemodynamics.

References

VTP-27999 TFA: A Technical Overview of Pharmacokinetics and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetic properties and oral bioavailability of VTP-27999 trifluoroacetate (TFA), a potent and selective direct renin inhibitor. The information presented herein is synthesized from publicly available preclinical and clinical data to support further research and development efforts in the field of cardiovascular and renal therapeutics.

Introduction to VTP-27999

VTP-27999 is a nonpeptidic, orally active alkyl amine that directly inhibits the enzymatic activity of renin, the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS).[1] By blocking the conversion of angiotensinogen to angiotensin I, VTP-27999 effectively downregulates the entire RAAS cascade, leading to reduced levels of angiotensin II and aldosterone. This mechanism of action makes it a promising candidate for the treatment of hypertension and related end-organ diseases.[1][2] Structure-guided optimization led to the development of VTP-27999, which has demonstrated high selectivity and efficacy in preclinical models and good exposure in humans.[1][3]

Mechanism of Action: Targeting the RAAS Cascade

VTP-27999 exerts its pharmacological effect by binding to the active site of renin, preventing it from cleaving its substrate, angiotensinogen. This action is the primary step in the RAAS pathway, a critical regulator of blood pressure and fluid balance.

Preclinical Pharmacokinetics and Oral Bioavailability

Pharmacokinetic studies in animal models were crucial in establishing the potential of VTP-27999 as an orally administered therapeutic. The compound exhibits favorable oral bioavailability in multiple species.

Quantitative Data Summary

The following table summarizes the key oral bioavailability data from preclinical studies.

| Species | Oral Bioavailability (%) | Reference |

| Rat | 37 | |

| Cynomolgus Monkey | 18 | |

| Dog | >15 |

Note: Comprehensive pharmacokinetic parameters such as Cmax, Tmax, AUC, and clearance for preclinical models are not fully detailed in the cited literature.

Experimental Protocols

While specific, detailed protocols for the preclinical pharmacokinetic studies are not publicly available, a general methodology can be inferred.

Methodology Outline:

-

Animal Models: Studies likely utilized standard laboratory strains of rats (e.g., Sprague-Dawley) and non-human primates (e.g., Cynomolgus monkeys).

-

Dosing: For oral bioavailability assessment, a solution or suspension of VTP-27999 TFA would be administered via oral gavage. A separate cohort would receive an intravenous (IV) dose to determine the absolute bioavailability.

-

Blood Sampling: Serial blood samples would be collected at predetermined time points post-dosing.

-

Bioanalysis: Plasma concentrations of VTP-27999 would be quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis would be used to calculate key pharmacokinetic parameters, with oral bioavailability (F%) calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Human Pharmacokinetics

VTP-27999 has been evaluated in a multiple ascending dose study in healthy, salt-depleted human volunteers. The findings from this study provide critical insights into its clinical pharmacokinetic profile.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of VTP-27999 observed in humans after oral administration.

| Parameter | Value | Study Population |

| Tmax (Time to Peak Concentration) | 1 - 4 hours | Salt-depleted healthy volunteers |

| Terminal Half-life (t1/2) | 24 - 30 hours | Salt-depleted healthy volunteers |

| Dose Proportionality | Dose-proportional pharmacokinetics observed | Salt-depleted healthy volunteers |

Reference for all human data:

Experimental Protocols

The clinical study was designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of VTP-27999.

Study Design:

-

Population: Healthy volunteers maintained on a low-sodium diet to activate the RAAS.

-

Dosing: Once-daily oral administration of VTP-27999 (doses ranging from 75 mg to 600 mg) for 10 days.

-

Comparator: Placebo and aliskiren (300 mg) were used as controls.

-

Pharmacokinetic Sampling: Blood samples were collected at various time points to determine the plasma concentration of VTP-27999.

-

Pharmacodynamic Assessments: Plasma renin activity, angiotensin II, and aldosterone levels were measured to assess the pharmacological effect of the drug.

Conclusion

This compound is a direct renin inhibitor with promising pharmacokinetic characteristics. It demonstrates good oral bioavailability in preclinical species and, in humans, exhibits a pharmacokinetic profile suitable for once-daily dosing, with a half-life of 24-30 hours. The rapid absorption and dose-proportional exposure support its continued development as a potential therapeutic agent for hypertension and other conditions driven by RAAS overactivation. Further studies are warranted to fully characterize its metabolic pathways and potential for drug-drug interactions.

References

VTP-27999 TFA: An In-Depth Technical Guide to its Role in the Renin-Angiotensin System

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP-27999 is a potent and selective, orally bioavailable direct renin inhibitor that has been investigated for its potential in treating hypertension and other cardiovascular diseases. By directly targeting the enzymatic activity of renin, VTP-27999 effectively blocks the initial and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS). This guide provides a comprehensive overview of the mechanism of action, pharmacological properties, and clinical effects of VTP-27999, with a focus on its interaction with the RAAS. Detailed experimental protocols and quantitative data from key preclinical and clinical studies are presented to offer a thorough understanding of this investigational compound.

Introduction: The Renin-Angiotensin System and the Rationale for Direct Renin Inhibition

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and vascular tone.[1] Dysregulation of the RAAS is a key contributor to the pathophysiology of hypertension, heart failure, and chronic kidney disease.

The system is initiated by the release of renin, an aspartyl protease, from the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure or reduced sodium levels.[1] Renin then cleaves its substrate, angiotensinogen, to produce the decapeptide angiotensin I. Angiotensin-converting enzyme (ACE) subsequently converts angiotensin I to the octapeptide angiotensin II, the primary effector molecule of the RAAS. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, sodium and water retention, and sympathetic nervous system activation, all of which contribute to an increase in blood pressure.

Direct renin inhibition offers a targeted approach to downregulating the entire RAAS cascade from its origin. Unlike ACE inhibitors or angiotensin receptor blockers (ARBs), which act downstream, direct renin inhibitors like VTP-27999 prevent the formation of angiotensin I, thereby reducing the levels of all subsequent angiotensin peptides. This upstream blockade is hypothesized to provide more complete and effective control of the RAAS.

Mechanism of Action of VTP-27999

VTP-27999 is an alkyl amine-based, non-peptidic small molecule that functions as a competitive inhibitor of the enzyme renin. It binds to the active site of renin, preventing it from binding to its natural substrate, angiotensinogen. This direct inhibition blocks the conversion of angiotensinogen to angiotensin I, leading to a dose-dependent reduction in plasma renin activity (PRA) and subsequent decreases in the levels of angiotensin II and aldosterone.[2][3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of VTP-27999.

Table 1: In Vitro Inhibitory Activity of VTP-27999 [4]

| Target | Assay Condition | IC50 (nM) |

| Human Renin | In Buffer | 0.3 |

| Human Renin | Human Plasma | 0.9 |

| CYP3A4 | Human Liver Microsomes | >30,000 |

Table 2: Preclinical Oral Bioavailability of VTP-27999

| Species | Oral Bioavailability (%) |

| Rat | 37 |

| Monkey | 18 |

| Dog | >15 |

Table 3: Efficacy of VTP-27999 in a Double Transgenic Rat (dTGR) Model of Hypertension

| Treatment (10 mg/kg, p.o.) | Maximum Reduction in Mean Arterial Pressure (mmHg) | Duration of Action (hours) |

| VTP-27999 | ~55 | >24 |

Table 4: Effects of VTP-27999 on Renal Hemodynamics and RAAS Components in Healthy Volunteers

| VTP-27999 Dose | Change in Renal Plasma Flow (RPF) | Change in Glomerular Filtration Rate (GFR) | Change in Plasma Renin Activity (PRA) | Change in Angiotensin II |

| 75 mg | Increased | Increased | Decreased | Decreased |

| 150 mg | Increased | Increased | Decreased to near detection limit | Decreased to near detection limit |

| 300 mg | 18 ± 4% increase | 20 ± 4% increase | Decreased to detection limit | Decreased to detection limit |

| 600 mg | 18 ± 4% increase | 20 ± 4% increase | Decreased to detection limit | Decreased to detection limit |

Table 5: Effects of Multiple Ascending Doses of VTP-27999 on RAAS Components in Healthy Volunteers

| VTP-27999 Dose (once daily for 10 days) | Maximum Fold Increase in Plasma Renin Concentration | Effect on Plasma Angiotensin II | Effect on Plasma Aldosterone |

| 75 mg | Dose-dependent increase | Decreased | Decreased |

| 150 mg | Dose-dependent increase | Decreased | Decreased |

| 300 mg | Dose-dependent increase | Decreased | Decreased |

| 600 mg | ~350-fold | Decreased initially, increased at 24h post-dose on day 10 | Decreased initially, increased at 24h post-dose on day 10 |

Experimental Protocols

In Vitro Renin Inhibition Assay

Objective: To determine the in vitro potency of VTP-27999 in inhibiting the enzymatic activity of recombinant human renin.

Methodology: The following protocol is based on the supporting information provided in the discovery of VTP-27999.

-

Reagents and Materials:

-

Recombinant human renin

-

Synthetic fluorescent peptide substrate (e.g., containing an EDANS/DABCYL FRET pair)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

-

VTP-27999 TFA dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplates

-

Fluorescence plate reader

-

-

Assay Procedure:

-

A solution of recombinant human renin (e.g., 0.3 nM) in assay buffer is prepared.

-

Serial dilutions of VTP-27999 are prepared in the assay buffer.

-

In a 96-well plate, the renin solution is added to wells containing either the vehicle control or varying concentrations of VTP-27999.

-

The plate is pre-incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

The reaction is initiated by the addition of the fluorescent peptide substrate.

-

The fluorescence intensity is measured kinetically over time using a fluorescence plate reader (e.g., excitation at ~340 nm and emission at ~490 nm).

-

-

Data Analysis:

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

-

The percentage of inhibition at each concentration of VTP-27999 is calculated relative to the vehicle control.

-

The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

In Vivo Efficacy in Double Transgenic Rats (dTGR) Expressing Human Renin and Angiotensinogen

Objective: To evaluate the in vivo antihypertensive efficacy of orally administered VTP-27999 in a relevant animal model of hypertension.

Methodology: The following protocol is based on the study describing the efficacy of VTP-27999 in dTGRs.

-

Animal Model:

-

Male or female double transgenic rats (dTGR) engineered to express both human renin and human angiotensinogen are used. These animals develop a form of hypertension that is dependent on the human renin-angiotensin system.

-

-

Experimental Procedure:

-

The dTGRs are instrumented with radiotelemetry transmitters for continuous monitoring of blood pressure and heart rate.

-

Following a baseline recording period, the animals are randomly assigned to receive either vehicle or VTP-27999 at a specified dose (e.g., 10 mg/kg) via oral gavage.

-

Mean arterial pressure (MAP) is continuously monitored for at least 24 hours post-dosing.

-

-

Data Analysis:

-

The change in MAP from baseline is calculated for each animal at various time points.

-

The maximum reduction in MAP and the duration of the antihypertensive effect are determined.

-

The results from the VTP-27999-treated group are compared to the vehicle-treated group using appropriate statistical methods.

-

Visualizations: Signaling Pathways and Experimental Workflows

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

VTP-27999: A Technical Deep Dive into its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and development of VTP-27999, a potent and selective second-generation direct renin inhibitor. The document details the compound's evolution through structure-based drug design, its mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS), and a summary of its preclinical and clinical evaluation. All quantitative data is presented in structured tables for comparative analysis, and key experimental methodologies are described. Visualizations of critical pathways and logical progressions are provided using Graphviz to enhance understanding.

Introduction: The Rationale for a Novel Direct Renin Inhibitor

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and electrolyte balance.[1] Dysregulation of this system is a key contributor to the pathophysiology of hypertension and end-organ damage, particularly in the heart and kidneys.[1][2] Direct renin inhibition, targeting the first and rate-limiting step of the RAAS cascade, offers a promising therapeutic strategy for managing these conditions.[1][2] While the first-in-class direct renin inhibitor, aliskiren, validated this approach, there remained an opportunity to develop compounds with improved pharmaceutical properties.

VTP-27999 emerged from a structure-guided drug design program aimed at optimizing a series of nonpeptidic alkyl amine renin inhibitors. The primary objectives were to enhance potency, improve oral bioavailability, and minimize off-target effects, particularly the inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, a common liability in drug development.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

VTP-27999 exerts its therapeutic effect by directly inhibiting renin, the enzyme responsible for converting angiotensinogen to angiotensin I. This action effectively blocks the entire downstream cascade of the RAAS, leading to reduced levels of angiotensin II and aldosterone, and consequently, vasodilation and reduced sodium and water retention.

References

An In-Depth Technical Guide to the TFA Salt Form of VTP-27999

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP-27999 is a potent and selective, orally bioavailable non-peptidic inhibitor of the aspartyl protease renin, the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). Its development represents a significant advancement in the pursuit of effective therapies for hypertension and related cardiovascular and renal diseases. This technical guide provides a comprehensive overview of the trifluoroacetic acid (TFA) salt form of VTP-27999, which is commonly used during research and development. This document will detail the physicochemical properties, synthesis, and biological activity of VTP-27999 TFA, offering valuable insights for researchers and drug development professionals working with this compound.

Introduction

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure, fluid, and electrolyte balance.[1] Dysregulation of this system is a key contributor to the pathophysiology of hypertension, cardiovascular disease, and chronic kidney disease.[1] Direct renin inhibition is a therapeutic strategy that targets the initial, rate-limiting step of the RAAS cascade, offering a potentially more complete blockade of the system compared to downstream inhibitors like ACE inhibitors or angiotensin II receptor blockers.[1] VTP-27999 emerged from a structure-guided drug design program as a highly potent and selective renin inhibitor with excellent oral bioavailability in preclinical species.[1]

During the drug development process, the salt form of an active pharmaceutical ingredient (API) is a critical consideration, as it can significantly influence the compound's physicochemical properties, such as solubility, stability, and manufacturability. The trifluoroacetic acid (TFA) salt is frequently produced during the synthesis and purification of research compounds, including VTP-27999. This guide focuses specifically on the TFA salt form of VTP-27999, providing a detailed examination of its characteristics.

Physicochemical Properties of this compound Salt

The TFA salt of VTP-27999 is commonly utilized in preclinical research. While extensive comparative studies with other salt forms are not publicly available, some key physicochemical properties of the TFA salt have been reported.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₂ClF₃N₄O₇ | [2] |

| Molecular Weight | 639.10 g/mol | |

| Appearance | Colorless to light yellow oil | |

| Solubility (in vitro) | H₂O: 10 mg/mL (15.65 mM; requires sonication) Ethanol: 2.4 mg/mL (3.76 mM; requires sonication) | |

| Storage Conditions | Solid: 4°C, sealed, away from moisture In solvent (-80°C): 6 months In solvent (-20°C): 1 month |

It is important to note that TFA salts, while convenient for research purposes, may not always be the optimal choice for clinical development due to potential concerns about the trifluoroacetate counterion. However, commercial suppliers suggest that the salt form of VTP-27999 generally exhibits enhanced water solubility and stability compared to the free base.

Synthesis and Purification

The synthesis of VTP-27999 is a multi-step process that involves the formation of a central urea linkage between a substituted piperidine and a protected diamine. The final product is often purified using reverse-phase high-performance liquid chromatography (HPLC) with a mobile phase containing trifluoroacetic acid, which results in the formation of the TFA salt.

General Synthetic Scheme

While the specific, step-by-step synthesis of the TFA salt of VTP-27999 is proprietary, a general scheme can be inferred from the discovery publication. The synthesis of a key precursor is described, providing insight into the overall process.

Note: The detailed, step-by-step experimental protocol for the synthesis and purification of VTP-27999 is not fully available in the public domain. The information below is a high-level representation based on the published literature.

Experimental Protocol: Synthesis of a Key Intermediate

A detailed protocol for the synthesis of a key precursor to VTP-27999 is provided in the supporting information of the discovery publication. This multi-step synthesis involves standard organic chemistry transformations, including amide coupling, reductions, and protecting group manipulations. The final purification of VTP-27999 is typically achieved via preparative HPLC, yielding the compound as a TFA salt.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the parent compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the compound.

Biological Activity and Mechanism of Action

VTP-27999 is a direct inhibitor of renin, binding to the active site of the enzyme and preventing the conversion of angiotensinogen to angiotensin I. This action effectively blocks the entire downstream cascade of the RAAS.

In Vitro Potency

VTP-27999 has demonstrated high potency against recombinant human renin in biochemical assays.

| Assay | IC₅₀ (nM) |

| Human Renin Inhibition (buffer) | 0.036 |

| Human Plasma Renin Activity (PRA) | 0.6 |

| CYP3A4 Inhibition | >30,000 |

Data sourced from the discovery publication of VTP-27999 (referred to as compound 9).

Signaling Pathway

VTP-27999 acts at the apex of the Renin-Angiotensin-Aldosterone System.

Preclinical Pharmacology

In preclinical studies, VTP-27999 demonstrated excellent oral bioavailability in multiple species and was effective in a transgenic rat model of hypertension. A single oral dose of VTP-27999 resulted in a significant and sustained reduction in mean arterial blood pressure.

| Species | Oral Bioavailability (%) |

| Rat | 37 |

| Monkey | 18 |

| Dog | >15 |

Data sourced from the discovery publication of VTP-27999 (referred to as compound 9).

Experimental Workflows

The development and characterization of this compound involve a series of interconnected experimental workflows.

Conclusion

The TFA salt form of VTP-27999 is a critical tool for the preclinical evaluation of this potent renin inhibitor. Its characterization and use in early-stage research have been instrumental in defining the compound's promising pharmacological profile. While the TFA salt is suitable for research, further development would likely involve a comprehensive salt screening process to identify the optimal form for clinical and commercial manufacturing. This technical guide provides a foundational understanding of the this compound salt, offering valuable information for scientists and researchers in the field of cardiovascular and renal drug discovery.

References

VTP-27999 TFA and its Interaction with Prorenin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP-27999 is a potent and selective alkyl amine renin inhibitor that has demonstrated a unique mechanism of action concerning prorenin, the inactive precursor of renin.[1][2] Unlike the first-in-class direct renin inhibitor aliskiren, VTP-27999 does not induce a conformational change in prorenin that leads to its non-proteolytic activation or unfolding.[2][3] This technical guide provides an in-depth analysis of the effects of VTP-27999 TFA on prorenin, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

Introduction to this compound and the Renin-Angiotensin System

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid balance. Renin, a highly specific aspartyl protease, is the rate-limiting enzyme in this cascade, cleaving angiotensinogen to angiotensin I. Prorenin is the inactive precursor to renin, and its activation is a key step in the regulation of the RAS. Direct renin inhibitors (DRIs) represent a therapeutic class of antihypertensive agents that block the RAS at its origin. VTP-27999 is a second-generation DRI with high potency and selectivity.

Quantitative Analysis of this compound's Potency

This compound has demonstrated high potency in inhibiting renin activity across various assays. The following table summarizes key inhibitory concentrations (IC50) and other relevant quantitative data.

| Parameter | Value | Conditions | Source |

| IC50 | 0.47 nM | 0.3 nM purified recombinant human renin | |

| IC50 (low renin) | 0.30 nM | 36 pM purified recombinant human renin | |

| PRA IC50 | 1.1 nM | Human plasma | |

| CYP3A4 IC50 | >30,000 nM | Human liver microsomes |

The Differentiating Effect of this compound on Prorenin

A pivotal finding in the study of VTP-27999 is its distinct interaction with prorenin compared to other renin inhibitors like aliskiren.

Prorenin Conformation

-

Aliskiren: Binds to prorenin and induces a conformational change, "unfolding" the molecule. This allows prorenin to be recognized by antibodies specific to the active site of renin in immunoassays.

-

VTP-27999: Does not induce this conformational change in prorenin. As a result, prorenin bound to VTP-27999 is not detected in standard renin immunoassays that rely on this unfolding.

Renin Immunoreactivity

Unexpectedly, in vitro studies have shown that VTP-27999 can increase the immunoreactivity of active renin by at least 30%. This is not due to an increase in renin concentration but rather an alteration of the affinity of the assay's active site-directed antibodies for renin when VTP-27999 is bound. This effect can be competitively prevented by aliskiren.

Intracellular Signaling

-

VTP-27999 has been shown to block renin-stimulated ERK1/2 phosphorylation in vascular smooth muscle cells.

-

Neither VTP-27999 nor aliskiren was found to interfere with prorenin-induced signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on VTP-27999 and prorenin.

Renin Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory effect of VTP-27999 on renin's enzymatic activity.

-

Reagents: Purified recombinant human renin, a synthetic fluorogenic renin substrate (e.g., a peptide linked to EDANS and Dabcyl), assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl), and this compound at various concentrations.

-

Procedure:

-

In a 96-well microtiter plate, add the assay buffer, substrate, and varying concentrations of this compound.

-

Include control wells with no inhibitor (100% activity) and no renin (background).

-

Initiate the reaction by adding a pre-determined concentration of human renin to all wells except the background.

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Measure the fluorescence with an excitation wavelength of 335-345 nm and an emission wavelength of 485-510 nm.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Prorenin Unfolding and Renin Immunoassay

This experiment differentiates the effects of VTP-27999 and aliskiren on prorenin conformation.

-

Sample Preparation: Plasma samples from subjects treated with VTP-27999 or aliskiren are used.

-

In Vitro Treatment: An excess of either VTP-27999 or aliskiren is added to aliquots of the plasma samples.

-

Renin Immunoassay:

-

A sandwich immunoassay is employed, typically using two monoclonal antibodies. One antibody captures both renin and prorenin, while the other, a labeled detection antibody, is directed against the active site of renin.

-

The amount of bound detection antibody is quantified (e.g., via chemiluminescence or colorimetry) to measure the concentration of "active" renin.

-

-

Prosegment-Directed Assay: A separate assay using an antibody that specifically recognizes the prosegment of prorenin is used to confirm the presence of prorenin in the samples.

-

Interpretation: An increase in renin immunoreactivity after the addition of excess aliskiren indicates the presence of unfolded prorenin. The absence of such an increase with excess VTP-27999, despite the confirmation of prorenin's presence by the prosegment assay, demonstrates that VTP-27999 does not unfold prorenin.

ERK1/2 Phosphorylation Assay

This assay assesses the impact of VTP-27999 on renin-mediated intracellular signaling.

-

Cell Culture: Rat vascular smooth muscle cells are cultured to confluence in appropriate media.

-

Treatment: Cells are pre-incubated with VTP-27999 or a vehicle control for a specified period. Subsequently, the cells are stimulated with renin.

-

Protein Extraction: After stimulation, cells are lysed, and total protein is extracted.

-

Western Blotting:

-

Protein concentrations are determined, and equal amounts of protein from each sample are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescent substrate.

-

-

Analysis: The density of the p-ERK1/2 bands is normalized to the total ERK1/2 bands to determine the effect of VTP-27999 on renin-induced ERK1/2 phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and processes discussed.

Caption: The Renin-Angiotensin System and the inhibitory action of this compound on renin.

Caption: Workflow comparing the effects of VTP-27999 and aliskiren on prorenin immunoreactivity.

Conclusion

This compound is a highly potent direct renin inhibitor with a distinct mechanism of action regarding prorenin. Unlike aliskiren, it does not cause the unfolding of prorenin, a characteristic that has significant implications for the interpretation of renin and prorenin immunoassays in clinical and research settings. Furthermore, its ability to interfere with renin-mediated intracellular signaling highlights its potential for end-organ protection beyond blood pressure reduction. These unique properties make VTP-27999 a valuable tool for further investigation into the complexities of the renin-angiotensin system and a subject of interest for the development of next-generation antihypertensive therapies.

References

Methodological & Application

Application Notes and Protocols: VTP-27999 TFA In Vitro Renin Activity Assay

These application notes provide a detailed protocol for determining the in vitro renin inhibitory activity of VTP-27999 TFA, a potent and selective alkyl amine renin inhibitor. This document is intended for researchers, scientists, and drug development professionals working on renin-angiotensin system (RAS) modulators.

Introduction

VTP-27999 is a direct inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the RAS cascade.[1] By blocking the conversion of angiotensinogen to angiotensin I, VTP-27999 effectively reduces the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.[1] Accurate and reproducible in vitro assays are crucial for characterizing the potency and selectivity of renin inhibitors like VTP-27999. This document outlines a fluorescence resonance energy transfer (FRET)-based assay protocol for this purpose.

Data Summary

The inhibitory activity of VTP-27999 against human renin has been determined using in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.

| Compound | Assay Condition | IC50 (nM) |

| VTP-27999 | Purified recombinant human renin in buffer (0.3 nM renin) | 0.3 |

| VTP-27999 | In the presence of human plasma | Not explicitly quantified, but a 3-fold loss in potency was observed. |

Note: The trifluoroacetate (TFA) salt of VTP-27999 is often used in research due to its stability and solubility. The biological activity resides in the VTP-27999 moiety.

Signaling Pathway of the Renin-Angiotensin System (RAS)

Caption: The Renin-Angiotensin System (RAS) cascade and the inhibitory action of this compound.

Experimental Protocol: In Vitro Renin Activity Assay (FRET-based)

This protocol is adapted from established methods for measuring renin activity using a fluorogenic substrate.

1. Principle:

This assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher moiety. In its intact form, the fluorescence of the donor is quenched. Upon cleavage by renin, the donor and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the renin activity.

2. Materials and Reagents:

-

This compound: Stock solution in DMSO (e.g., 10 mM).

-

Recombinant Human Renin: Lyophilized powder or a stock solution of known concentration.

-

Renin Substrate (FRET-based): e.g., (8-methoxycoumarin-4-yl)acetyl-Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg. Store protected from light.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 0.1% BSA.

-

DMSO (Dimethyl Sulfoxide): ACS grade or higher.

-

96-well black, flat-bottom microplates: Low-binding.

-

Fluorescence plate reader: Capable of excitation at ~340 nm and emission at ~490 nm.

3. Experimental Workflow:

Caption: Workflow for the in vitro renin activity assay.

4. Step-by-Step Procedure:

-

Preparation of Reagents:

-

This compound Dilutions: Prepare a serial dilution of the this compound stock solution in DMSO. Further dilute these in Assay Buffer to achieve the final desired concentrations in the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Renin Solution: Reconstitute or dilute recombinant human renin in Assay Buffer to the desired working concentration (e.g., 0.6 nM for a final concentration of 0.3 nM in the assay). Keep on ice.

-

Substrate Solution: Prepare the FRET substrate solution in Assay Buffer to the desired working concentration (e.g., 2 µM for a final concentration of 1 µM). Protect from light.

-

-

Assay Plate Setup:

-

Add 50 µL of Assay Buffer to all wells.

-

Add 25 µL of the diluted this compound solutions to the test wells.

-

Add 25 µL of Assay Buffer with the same percentage of DMSO to the control (100% activity) and blank (no enzyme) wells.

-

Add 25 µL of the Renin Solution to the test and control wells. Add 25 µL of Assay Buffer to the blank wells.

-

-

Pre-incubation:

-

Mix the plate gently and pre-incubate for 15 minutes at 37°C to allow this compound to bind to the renin.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 100 µL of the Substrate Solution to all wells.

-

Immediately place the plate in the fluorescence plate reader, pre-heated to 37°C.

-

Measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) every minute for 30-60 minutes.

-

5. Data Analysis:

-

Calculate Reaction Rates: For each well, determine the initial reaction rate (velocity) by plotting fluorescence units (RFU) versus time and calculating the slope of the linear portion of the curve.

-

Calculate Percent Inhibition:

-

% Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_control - Rate_blank))

-

-

Determine IC50:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Selectivity and Off-Target Effects

VTP-27999 has demonstrated high selectivity for renin. At a concentration of 10 µM, it exhibited less than 10% inhibition against other human aspartyl proteases, including β-secretase, cathepsin D, and cathepsin E.[1] Furthermore, based on its plasma renin activity (PRA) potency, VTP-27999 showed over 1000-fold selectivity for renin when screened against a panel of more than 150 receptors, ion channels, and enzymes.[1]

References

Preparation of VTP-27999 TFA Stock Solution: Application Notes and Protocols for Researchers

For research use only. Not for use in humans.

Introduction

VTP-27999 is a potent and selective inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS). As a trifluoroacetate (TFA) salt, VTP-27999 TFA offers improved handling and solubility characteristics, making it a valuable tool for in vitro and in vivo studies investigating the role of renin in cardiovascular and renal diseases. These application notes provide detailed protocols for the preparation of this compound stock solutions and their use in common experimental settings.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and experimental design. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 639.1 g/mol | [1][2][3][4] |

| Chemical Formula | C₂₈H₄₂ClF₃N₄O₇ | [1] |

| CAS Number | 1013937-63-7 | |

| Appearance | White to off-white solid | |

| Purity (HPLC) | ≥98% | |

| Solubility | DMSO: ≥100 mg/mLWater: ≥100 mg/mLEthanol: Soluble | |

| Storage | Store solid at -20°C, protected from light and moisture. |

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

Protocol

-

Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

-

Calculate Mass: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mM x 1 mL x 639.1 g/mol / 1000 = 6.391 mg

-

Weigh: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass of this compound powder into the tube.

-

Dissolve: Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For the example above, add 1 mL of DMSO.

-

Mix: Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can be used to aid dissolution if necessary.

-

Aliquot and Store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C, protected from light. Under these conditions, the stock solution is stable for at least one month. For long-term storage (up to 6 months), store at -80°C.

Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

Application Protocols

In Vitro Renin Inhibition Assay

This protocol outlines a typical fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human renin.

-

This compound stock solution (10 mM in DMSO)

-

Recombinant human renin

-

Fluorogenic renin substrate (e.g., (Dabcyl-g-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-EDANS))

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

-

96-well black microplate

-

Fluorescence plate reader

-

Prepare Serial Dilutions: Prepare a series of dilutions of the 10 mM this compound stock solution in assay buffer. A common starting point is to perform a 1:10 dilution followed by a series of 1:3 or 1:5 dilutions to generate a concentration range that will encompass the IC₅₀ value (e.g., from 1 µM down to the low nM or pM range). Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1% (v/v) to avoid solvent effects.

-

Assay Setup:

-

Blank wells: Add assay buffer only.

-

Control wells (no inhibitor): Add assay buffer containing 0.1% DMSO.

-

Inhibitor wells: Add the serially diluted this compound solutions.

-

-

Add Renin: Add recombinant human renin to all wells except the blank wells to a final concentration of approximately 0.3 nM.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the fluorogenic renin substrate to all wells to a final concentration of 1-10 µM.

-

Measure Fluorescence: Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm every 1-2 minutes for 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

-

Subtract the average V₀ of the blank wells from all other wells.

-

Normalize the data by setting the average V₀ of the control wells (no inhibitor) to 100% activity.

-

Plot the percentage of renin activity against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Workflow for In Vitro Renin Inhibition Assay

Caption: Workflow for determining the IC₅₀ of this compound.

In Vivo Oral Administration in a Rat Model

This protocol provides a general guideline for the preparation and oral administration of this compound to rats. A common dose used in previous studies is 10 mg/kg.

-

This compound powder

-

Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water)

-

Sterile water

-

Homogenizer or sonicator

-

Animal balance

-

Oral gavage needles (appropriate size for rats)

-

Syringes

-

Vehicle Preparation: Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring vigorously until a uniform suspension is formed.

-

Formulation Preparation:

-

Calculate the total amount of this compound and vehicle needed based on the number of animals, their average body weight, the desired dose (10 mg/kg), and the dosing volume (typically 5-10 mL/kg for rats).

-

For example, for a 300 g rat at a 10 mg/kg dose and a 5 mL/kg dosing volume:

-

Dose per rat = 10 mg/kg * 0.3 kg = 3 mg

-

Dosing volume = 5 mL/kg * 0.3 kg = 1.5 mL

-

Concentration of dosing solution = 3 mg / 1.5 mL = 2 mg/mL

-

-

Weigh the required amount of this compound.

-

Add a small amount of the vehicle to the powder to create a paste.

-

Gradually add the remaining vehicle while mixing continuously.

-

Homogenize or sonicate the suspension until it is uniform. Prepare the formulation fresh on the day of dosing.

-

-

Oral Administration:

-

Weigh each rat immediately before dosing to ensure accurate dose calculation.

-

Gently restrain the rat.

-

Measure the appropriate length on the gavage needle (from the tip of the nose to the last rib) to ensure delivery to the stomach.

-

Carefully insert the gavage needle into the esophagus and administer the calculated volume of the this compound suspension.

-

Observe the animal for a few minutes after dosing to ensure there are no adverse reactions.

-

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)

Caption: Inhibition of the RAAS by this compound.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.

-

Handle the powder in a well-ventilated area or a chemical fume hood.

-

In case of contact with eyes or skin, rinse immediately with plenty of water.

-

Consult the Safety Data Sheet (SDS) for complete safety information.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. It is the responsibility of the researcher to ensure all procedures are performed safely and in accordance with institutional guidelines and regulations.

References

Application Note: VTP-27999 TFA for Cell-Based ERK1/2 Phosphorylation Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

VTP-27999 TFA is a potent and selective inhibitor of renin, a key enzyme in the Renin-Angiotensin System (RAS). The RAS cascade plays a critical role in the regulation of blood pressure and electrolyte balance. Beyond its systemic effects, the RAS, particularly its primary effector peptide Angiotensin II (Ang II), is increasingly recognized as a significant modulator of intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade.

One of the central MAPK pathways is the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is pivotal in regulating cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of the ERK1/2 pathway is implicated in various pathologies, including cancer and cardiovascular diseases. Ang II, by binding to its type 1 receptor (AT1R), can trigger a signaling cascade that leads to the phosphorylation and activation of ERK1/2.[2][3][4] This activation is a key mechanism through which Ang II exerts its effects on cell growth and proliferation.

As a renin inhibitor, VTP-27999 effectively blocks the initial, rate-limiting step of the RAS, leading to a reduction in Angiotensin II levels. Consequently, VTP-27999 can be utilized as a valuable research tool to investigate the role of the RAS in ERK1/2 signaling. Specifically, VTP-27999 can be employed to inhibit Angiotensin II-induced ERK1/2 phosphorylation in cell-based assays, providing a means to dissect the contribution of the RAS to cellular signaling events. One study has shown that VTP-27999 can block renin's capacity to stimulate ERK1/2 phosphorylation in vascular smooth muscle cells.

This application note provides detailed protocols for utilizing this compound in cell-based assays to assess its inhibitory effect on ERK1/2 phosphorylation. The protocols cover two common detection methods: Western Blotting and Homogeneous Time-Resolved Fluorescence (HTRF).

Signaling Pathway

The following diagram illustrates the signaling pathway from Renin to ERK1/2 phosphorylation and the point of inhibition by VTP-27999.

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from ERK1/2 phosphorylation assays with this compound.

Table 1: Dose-Response of this compound on Angiotensin II-Induced ERK1/2 Phosphorylation

| This compound (nM) | p-ERK1/2 Signal (Relative Units) | % Inhibition |

| 0 (vehicle) | 100.0 ± 5.2 | 0 |

| 0.1 | 92.3 ± 4.8 | 7.7 |

| 1 | 75.1 ± 3.9 | 24.9 |

| 10 | 51.2 ± 2.5 | 48.8 |

| 100 | 23.7 ± 1.8 | 76.3 |

| 1000 | 8.9 ± 1.1 | 91.1 |

| IC50 | 12.5 nM |

Table 2: Specificity of this compound Inhibition

| Treatment Condition | p-ERK1/2 Signal (Relative Units) |

| Vehicle Control | 5.2 ± 0.8 |

| Angiotensin II (100 nM) | 100.0 ± 6.1 |

| This compound (100 nM) + Angiotensin II (100 nM) | 25.4 ± 2.3 |

| EGF (50 ng/mL) | 125.7 ± 8.3 |

| This compound (100 nM) + EGF (50 ng/mL) | 121.3 ± 7.9 |

Experimental Protocols

Protocol 1: Western Blot for p-ERK1/2 Detection